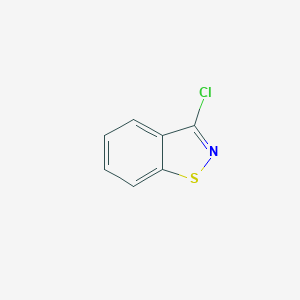

3-Chloro-1,2-benzisothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPVKLRBQLRWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344599 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7716-66-7 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7716-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-1,2-benzisothiazole mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3-Chloro-1,2-benzisothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound utilized as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a biocide owing to its antimicrobial and antifungal properties.[1] While detailed molecular mechanism of action studies specifically for this compound are not extensively available in public literature, this guide synthesizes the current understanding of its chemical properties, biological activities, and the proposed mechanism of action based on its chemical class, the isothiazolones. This document will extrapolate from closely related analogues to provide a comprehensive overview for research and development purposes.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 7716-66-7 |

| Molecular Formula | C₇H₄ClNS |

| Molecular Weight | 169.63 g/mol |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate |

Core Mechanism of Action: The Isothiazolone (B3347624) Class

The primary mechanism of action of this compound as a biocide is believed to be consistent with that of other isothiazolones. This proposed mechanism is centered on the electrophilic nature of the isothiazolone ring, which readily reacts with nucleophilic biological macromolecules.

The key target for isothiazolones is intracellular thiol groups, which are present in cysteine residues of proteins (enzymes) and in small molecules like glutathione.[2] The interaction involves the cleavage of the sulfur-nitrogen bond in the isothiazole (B42339) ring and the subsequent formation of a disulfide bond with the thiol-containing molecule. This process can lead to the inactivation of essential enzymes and a disruption of cellular functions.

The proposed general mechanism involves a two-step process:

-

Rapid, reversible inhibition: Initial interaction with thiol groups.

-

Slower, irreversible inactivation: Formation of a stable disulfide linkage, leading to the inactivation of the enzyme.

This disruption of enzymatic function can interfere with critical metabolic pathways, including respiration and energy generation, ultimately leading to microbial cell death.[2] This non-specific mode of action is advantageous as it reduces the likelihood of developing microbial resistance.

Caption: Proposed mechanism of action for isothiazolones.

Biological Activities and Applications

This compound serves as a key building block in the synthesis of various biologically active molecules:

-

Pharmaceuticals: It is an intermediate in the production of the atypical antipsychotic drug Ziprasidone.[3]

-

Agrochemicals: It is used in the synthesis of the fungicide Oryzaemate.[4]

-

Biocides: Its inherent antimicrobial and antifungal properties make it a useful preservative in various industrial applications.[1]

While specific quantitative data on the antimicrobial activity of this compound is scarce, studies on related benzisothiazole derivatives have demonstrated a range of biological effects, as detailed in the following section.

Biological Activity of Related Benzisothiazole Derivatives

Research into derivatives of the 1,2-benzisothiazole (B1215175) scaffold has revealed a wide array of biological activities. While these findings do not directly describe the mechanism of this compound, they provide valuable context for its potential biological effects and serve as a foundation for further research.

Table 1: Summary of Biological Activities of Benzisothiazole Derivatives

| Derivative Class | Biological Activity | Target/Mechanism | Quantitative Data (Example) |

| Benzisothiazolones | Antiviral (HIV-1) | Inhibition of Reverse Transcriptase (RT) DNA Polymerase and Ribonuclease H activities | IC₅₀ values of ~1 to 6 µM for some derivatives against RT DNA polymerase.[5] |

| Benzothiazolylthiazolidin-4-ones | Antibacterial | Not fully elucidated | MIC values in the range of 0.10–0.75 mg/mL against various bacterial strains.[6] |

| N-substituted-1,2-benzisothiazolin-3-ones | Antibacterial and Antifungal | Not specified | Demonstrated activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[7] |

| 3-benzyl-1,2-benzisothiazole derivatives | Spasmolytic | Antimuscarinic and direct muscle-relaxant properties | Not specified.[8] |

Experimental Protocols: Assessing Antimicrobial Activity

A standard method to quantify the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on the microdilution method commonly used for evaluating benzisothiazole derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Bacterial Inoculum:

-

Culture a specific bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

This compound is a valuable compound with established applications in several industries. Its biocidal activity is proposed to stem from the general mechanism of isothiazolones, which involves the inactivation of essential thiol-containing enzymes in microorganisms. However, there is a clear gap in the scientific literature regarding the specific molecular targets and detailed biochemical pathways affected by this particular compound.

Future research should focus on:

-

Identifying the specific enzymes and proteins that are targeted by this compound in various microorganisms.

-

Quantifying its inhibitory activity (e.g., IC₅₀ values) against purified target enzymes.

-

Elucidating the structure-activity relationships of the 3-chloro substitution on the benzisothiazole ring to better understand its contribution to the compound's biological activity.

A more in-depth understanding of its mechanism of action will aid in the development of more effective and targeted applications, as well as in assessing its toxicological profile.

References

- 1. This compound | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L17791.06 [thermofisher.com]

- 8. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 3-Chloro-1,2-benzisothiazole from 1,2-Benzisothiazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-1,2-benzisothiazole from its precursor, 1,2-Benzisothiazol-3(2H)-one. This compound is a critical intermediate in the synthesis of various pharmaceuticals, including the antipsychotic drug Ziprasidone.[1] This document details established synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the chemical processes involved.

Introduction

1,2-Benzisothiazol-3(2H)-one, commonly known as benzisothiazolinone (BIT), is a widely used biocide and preservative.[2][3] Its chemical structure lends itself to further functionalization, making it a valuable starting material in organic synthesis. The conversion of the 3-keto group to a chloro group yields this compound, a key building block for the introduction of the benzisothiazole moiety into more complex molecules through nucleophilic substitution reactions.[1] This guide focuses on the chlorination of 1,2-Benzisothiazol-3(2H)-one, a crucial step in the synthetic route towards various biologically active compounds.

Synthetic Methodologies

The transformation of 1,2-Benzisothiazol-3(2H)-one to this compound is primarily achieved through chlorination, which can be accomplished using several reagents. The most common and effective methods involve the use of thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and elemental chlorine.

Chlorination using Thionyl Chloride

The reaction with thionyl chloride is a widely employed method for this conversion. It is often carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF), in an inert solvent like chlorobenzene.[4]

Chlorination using Phosphorus Pentachloride

Phosphorus pentachloride is another potent chlorinating agent for the conversion of keto-compounds to their chloro-analogs.[5][6] While specific examples for the direct chlorination of 1,2-Benzisothiazol-3(2H)-one are less detailed in the provided literature, this method is well-established for similar substrates like saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).[5]

Chlorination using Elemental Chlorine

A German patent describes the process of preparing 3-chloro-1,2-benzisothiazoles by reacting 1,2-benzisothiazoles with elemental chlorine in the presence of organic acids, acid chlorides, or nitriles.[7] This method offers an alternative route, particularly for substituted benzisothiazoles.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature for the synthesis of this compound.

| Method | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Chlorobenzene | 70-80 | 8 | 90 | Not Specified | [4] |

| 2 | Phosgene (or equivalent) | 1,3-Dimethylimidazolidinone | Chlorobenzene | Not Specified | Not Specified | 92.7 | 99.4 | [4] |

| 3 | Elemental Chlorine (Cl₂) | Acetic Acid | Acetic Acid | 50-60 | 0.5 | 90 (for 3,4-dichloro derivative) | Not Specified | [7] |

Table 1: Summary of Reaction Conditions and Yields

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Reference |

| 1,2-Benzisothiazol-3(2H)-one | C₇H₅NOS | 151.19 | 155-158 | 204-205 | Off-white to yellowish solid | [8][9] |

| This compound | C₇H₄ClNS | 169.63 | 38-39 | 80-86 (at 0.75 mm Hg) | White solid | [10] |

Table 2: Physicochemical Properties of Reactant and Product

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is adapted from the procedure described in ChemicalBook.[4]

Materials:

-

1,2-Benzisothiazol-3(2H)-one (75.6 g, 0.5 mol)

-

N,N-Dimethylformamide (DMF) (54.8 g, 0.75 mol)

-

Chlorobenzene (100.0 g)

-

Thionyl chloride (SOCl₂) (71.4 g, 0.6 mol)

Equipment:

-

1 L four-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Dropping funnel

Procedure:

-

To the 1 L four-necked round-bottomed flask, add 1,2-benzisothiazol-3(2H)-one, N,N-dimethylformamide, and chlorobenzene.

-

Begin stirring the mixture and heat the reaction system to maintain a temperature between 70 °C and 80 °C.

-

Slowly add thionyl chloride dropwise over a period of 1 hour.

-

After the addition is complete, maintain the reaction mixture at the same temperature and continue stirring for 8 hours.

-

Upon completion of the reaction, concentrate the liquid reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.

-

The resulting crude product is then subjected to vacuum distillation at 128 °C and 0.93 kPa to yield the pure this compound.

Expected Yield: 75.1 g (0.45 mol), which corresponds to a 90% yield.[4]

Reaction Mechanisms and Workflows

Proposed Reaction Pathway

The chlorination of 1,2-Benzisothiazol-3(2H)-one with thionyl chloride in the presence of DMF likely proceeds through the formation of a Vilsmeier-Haack type reagent, which then facilitates the conversion of the lactam to the corresponding chloro-derivative.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood.

-

Chlorobenzene is a flammable and toxic solvent.

-

1,2-Benzisothiazol-3(2H)-one can be a skin and eye irritant.[11]

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from 1,2-Benzisothiazol-3(2H)-one is a well-established transformation with reliable and high-yielding protocols. The use of thionyl chloride in the presence of DMF offers an efficient and scalable method for this conversion. The resulting product is a valuable intermediate for the synthesis of a range of pharmaceutical compounds. This guide provides the necessary technical details to enable researchers to safely and effectively perform this synthesis in a laboratory setting.

References

- 1. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles - Google Patents [patents.google.com]

- 8. 1,2-Benzisothiazol-3(2H)-one, BIT 2634-33-5 - IRO Biocide [irobiocide.com]

- 9. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. chemos.de [chemos.de]

physical and chemical properties of 3-Chloro-1,2-benzisothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloro-1,2-benzisothiazole, a key intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] It is sparingly soluble in water but soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate (B1210297).[1][2]

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNS | [2] |

| Molar Mass | 169.63 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 38-39 °C | |

| Boiling Point | 80-86 °C at 0.75 mmHg | |

| Density | 1.435 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [2] |

Chemical Properties

| Property | Value | Reference |

| CAS Number | 7716-66-7 | [3] |

| pKa | 1.05 ± 0.50 (Predicted) | |

| Flash Point | 80-86 °C at 0.75 mmHg | |

| Hazard Symbols | Xi (Irritant) | |

| Risk Codes | 36/37/38 (Irritating to eyes, respiratory system and skin) | |

| Safety Description | S26, S36/37/39, S37 |

Spectral Data

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 169, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An additional peak is observed at m/z 171, which corresponds to the M+2 ion due to the presence of the ³⁷Cl isotope in its natural abundance.[3] The base peak is at m/z 169, with other significant fragments observed at m/z 171 and 134.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 1,2-benzisothiazol-3-one.[4]

Materials:

-

1,2-benzisothiazol-3-one (0.5 mol, 75.6 g)

-

N,N-dimethylformamide (DMF) (0.75 mol, 54.8 g)

-

Chlorobenzene (100.0 g)

-

Thionyl chloride (SOCl₂) (0.6 mol, 71.4 g)

Procedure:

-

To a 1 L four-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 1,2-benzisothiazol-3-one, DMF, and chlorobenzene.[4]

-

Begin stirring and maintain the temperature of the reaction system between 70 °C and 80 °C.[4]

-

Slowly add thionyl chloride dropwise over a period of 1 hour.[4]

-

After the addition is complete, maintain the reaction mixture at the same temperature and continue stirring for 8 hours.[4]

-

Upon completion of the reaction, concentrate the liquid reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.[4]

-

The resulting crude product is then subjected to vacuum distillation at 128 °C and 0.93 kPa to yield the target product, this compound. This method typically results in a 90% yield.[4]

Reaction with Nucleophiles: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole (B29119)

This compound readily undergoes nucleophilic substitution reactions. A key example is its reaction with piperazine (B1678402) to form 3-(1-Piperazinyl)-1,2-benzisothiazole, a crucial intermediate in the synthesis of the antipsychotic drug Ziprasidone.[2]

Materials:

-

This compound (1 mmol)

-

Piperazine (1.2 mmol)

-

Ethanol

Procedure:

-

Combine this compound and piperazine in ethanol.[2]

-

Heat the reaction mixture at 80 °C for 36 hours.[2]

-

After the reaction is complete, concentrate the mixture.[2]

-

Dissolve the residue in ethyl acetate and wash with water.[2]

-

Dry the ethyl acetate layer with sodium sulfate (B86663) (Na₂SO₄) and concentrate to obtain 3-(piperazin-1-yl)benzo[d]isothiazole.[2]

Visualizations

Synthesis of this compound

References

- 1. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

The Multifaceted Biological Activities of 3-Chloro-1,2-benzisothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-1,2-benzisothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their antimicrobial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Activities

Derivatives of 1,2-benzisothiazole (B1215175) have been extensively studied for their potent antimicrobial and antifungal activities. The introduction of a chlorine atom at the 3-position can significantly influence the biological profile of these molecules. Several studies have reported the synthesis of various N-substituted and C-substituted this compound derivatives and their evaluation against a panel of pathogenic bacteria and fungi.

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some derivatives have been shown to inhibit crucial enzymes involved in cell wall synthesis or folic acid metabolism.[1] The lipophilicity and electronic properties conferred by different substituents on the benzisothiazole ring play a crucial role in their potency and spectrum of activity.[2][3]

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative 1,2-benzisothiazole derivatives against various microbial strains. It is important to note that much of the available literature focuses on the broader class of benzisothiazoles, with specific data for 3-chloro derivatives being less common.

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| N-alkoxybenzyl-1,2-benzisothiazolin-3-ones | Bacillus subtilis | Not specified, showed activity | [2] |

| N-aryl-1,2-benzisothiazolin-3-ones | Staphylococcus aureus | Not specified, showed activity | [2] |

| 1,2-benzothiazine derivatives | Bacillus subtilis | 25-600 | [4][5] |

| 1,2-benzothiazine derivatives | Staphylococcus aureus | 100-500 | [4] |

| Benzothiazole-appended bis-triazoles | Rhizoctonia solani | ED50: 0.96-2.33 µM | [6] |

| Benzothiazolopyridine derivative 5 | Staphylococcus aureus | Inhibition zone: 24 mm | [7] |

| Benzothiazolopyridine derivative 5 | Bacillus cereus | Inhibition zone: 20 mm | [7] |

Anticancer Activity

The anticancer potential of benzisothiazole derivatives, including those with a 3-chloro substitution, is an emerging area of research. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines.[8][9][10] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and targeting of specific enzymes like carbonic anhydrase.[9][10]

For instance, certain benzothiazole (B30560) derivatives have been reported to arrest the cell cycle at different phases and to induce apoptosis through both intrinsic and extrinsic pathways.[8] The presence and position of substituents on the benzothiazole ring are critical for their anticancer potency.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected benzothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-4-chlorobenzenesulfonodithioamide | DU-145 (Prostate) | 8 ± 3 | [8] |

| N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichlorobenzenesulfonodithio-amide | HepG2 (Liver) | 8 ± 2 | [8] |

| N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichlorobenzenesulfonodithio-amide | DU-145 (Prostate) | 9 ± 2 | [8] |

| Pyridine containing piperazine (B1678402) benzothiazole derivative | HCT-116 (Colorectal) | 7.9 | [8] |

| Pyridine containing piperazine benzothiazole derivative | MCF-7 (Breast) | 9.2 | [8] |

| Pyridine containing piperazine benzothiazole derivative | HUH-7 (Hepatocellular) | 3.1 | [8] |

| Methoxybenzamide benzothiazole | Various human cancer cell lines | 1.1 - 8.8 | [8] |

| Chloromethylbenzamide benzothiazole | Various human cancer cell lines | 1.1 - 8.8 | [8] |

| 2-substituted benzothiazole derivatives | HepG2 (Hepatocellular) | 29.63 - 59.17 | [11] |

Other Biological Activities

Beyond their antimicrobial and anticancer effects, this compound derivatives have been explored for a range of other biological activities. Some derivatives have shown potential as anti-inflammatory, anticonvulsant, and neuroprotective agents.[12] For example, 3-benzyl-1,2-benzisothiazole derivatives have been reported to exhibit spasmolytic activities, acting as both antimuscarinic and direct muscle-relaxant agents.[13]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 1,2-benzisothiazol-3(2H)-one.

Example Protocol:

-

To a solution of 1,2-benzisothiazol-3-one in a suitable solvent (e.g., chlorobenzene), N,N-dimethylformamide (DMF) is added.[14]

-

The reaction mixture is heated to 70-80 °C.[14]

-

Thionyl chloride (SOCl2) is added dropwise over a period of 1 hour.[14]

-

The reaction is stirred at the same temperature for an additional 8 hours.[14]

-

After completion, the solvent and unreacted thionyl chloride are removed under reduced pressure.[14]

-

The crude product is purified by vacuum distillation to yield this compound.[14]

Synthesis workflow for this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol Outline:

-

A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism without test compound) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Workflow for MIC determination via broth microdilution.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol Outline:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 or 48 hours).

-

After incubation, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[15]

Workflow for determining cytotoxicity using the MTT assay.

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not extensively detailed in the current literature, based on the activities of related benzothiazole compounds, several pathways can be hypothesized to be involved in their anticancer effects. One such pathway is the NF-κB signaling pathway, which is often dysregulated in cancer and inflammation.

Hypothesized mechanism of anticancer action via NF-κB inhibition.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated antimicrobial, antifungal, and anticancer activities warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships to optimize potency and selectivity, and conducting preclinical studies to evaluate their therapeutic potential in vivo. The development of efficient and green synthetic methodologies will also be crucial for the advancement of this promising class of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajol.info [ajol.info]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacyjournal.in [pharmacyjournal.in]

- 13. Biological properties of 3-benzyl-1,2-benzisothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

3-Chloro-1,2-benzisothiazole CAS number 7716-66-7

An In-depth Technical Guide to 3-Chloro-1,2-benzisothiazole (CAS 7716-66-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 7716-66-7, is a heterocyclic compound featuring a benzene (B151609) ring fused to an isothiazole (B42339) ring, with a chlorine atom at the 3-position.[1][2] This molecule serves as a critical and versatile building block in organic synthesis.[1] It is particularly significant as an intermediate in the manufacturing of various pharmaceuticals, including the antipsychotic drugs Ziprasidone and Lurasidone, and agrochemicals like the fungicide Oryzaemate.[3][4][5]

Beyond its role as a synthetic intermediate, this compound exhibits inherent biological activity, notably antimicrobial and antifungal properties, which makes it a valuable component in the formulation of biocides and preservatives.[1][6] Its reactivity, particularly towards nucleophiles, allows for diverse chemical transformations, leading to a wide array of functionalized derivatives with potential therapeutic applications.[7][8] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, biological significance, and safety protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 7716-66-7 | [1][2][6][9] |

| Molecular Formula | C₇H₄ClNS | [1][2][6][9] |

| Molecular Weight | 169.63 g/mol | [2][6][9][10] |

| IUPAC Name | 3-chloro-1,2-benzothiazole | [10] |

| Synonyms | 3-Chlorobenzo[d]isothiazole, 3-Chloro-1,2-benzothiazole | [1][2][10] |

| Appearance | White to light yellow or orange crystalline powder/solid | [1][6][11][12] |

| Melting Point | 38 - 44 °C | [2][6][9][11] |

| Boiling Point | 122 °C @ 10 Torr; 80 - 86 °C @ 0.75 mmHg | [2][6][11] |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate. | [1][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NS2)Cl | [2][9][10] |

| InChIKey | BCPVKLRBQLRWDQ-UHFFFAOYSA-N | [2][10] |

Synthesis and Manufacturing

The predominant industrial synthesis of this compound involves the chlorination of 1,2-benzisothiazol-3(2H)-one (also known as benzisothiazolinone).[4][13] This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene, often in the presence of a catalyst like N,N-dimethylformamide (DMF).[13]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established procedures for the synthesis of this compound.[4][13]

Materials:

-

1,2-benzisothiazol-3-one (0.5 mol, 75.6 g)

-

Thionyl chloride (SOCl₂) (0.6 mol, 71.4 g)

-

N,N-dimethylformamide (DMF) (0.75 mol, 54.8 g)

-

Chlorobenzene (100.0 g)

Procedure:

-

A 1 L four-necked round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

-

1,2-benzisothiazol-3-one, DMF, and chlorobenzene are added to the flask.

-

The mixture is stirred and heated to a temperature between 70 °C and 80 °C.

-

Thionyl chloride is added dropwise over a period of 1 hour, maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is held at the same temperature and stirred for an additional 8 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and any unreacted thionyl chloride.

-

The resulting crude product is purified by vacuum distillation (e.g., at 128 °C under 0.93 kPa) to yield the target product, this compound.[4][13] A yield of approximately 90% can be expected.[4][13]

Chemical Reactivity

The reactivity of this compound is dominated by its interactions with nucleophiles and carbanions. These reactions can proceed via two main pathways: direct nucleophilic substitution at the chlorine-bearing carbon or nucleophilic attack at the sulfur atom, leading to the cleavage of the isothiazole ring.[7]

Reactions with Nucleophiles

A range of nucleophiles react with this compound to cause the fission of the thiazole (B1198619) ring.[7]

-

Sodium Cyanide (in aqueous acetone): Yields a mixture of o-cyanophenyl thiocyanate (B1210189) (62%), bis-(o-cyanophenyl) disulphide (22%), and 2-acetyl-3-aminobenzo[b]thiophen (6%).[7]

-

Copper(I) Cyanide (in DMF): Produces bis-(o-cyanophenyl) disulphide in high yield (80%).[7]

-

n-Butyl-lithium: Gives o-(n-butylthio)-benzonitrile (90%).[7]

-

Sodium Thiophenoxide: Results in a mixture containing mainly bis-(o-cyanophenyl) disulphide and diphenyl disulphide.[7]

In contrast, some nucleophiles result in direct substitution without ring opening:

-

Sodium Ethoxide (in ethanol): Affords 3-ethoxy-1,2-benzisothiazole, demonstrating a classic nucleophilic substitution pathway.[7]

Reactions with Carbanions

Reactions with carbanions, typically generated from active methylene (B1212753) compounds in the presence of a base like sodium ethoxide, often lead to the formation of benzo[b]thiophen derivatives.[14][15]

-

Pentane-2,4-dione: Forms 2-acetyl-3-aminobenzo[b]thiophen.[14][15]

-

Ethyl Acetoacetate & Diethyl Malonate: Primarily yield ethyl 3-aminobenzo[b]thiophen-2-carboxylate.[14][15]

-

Ethyl Cyanoacetate: Gives the direct substitution product, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, without ring opening or rearrangement.[14][15]

The proposed mechanism for the formation of benzo[b]thiophen derivatives involves an intermediate S-substituted o-cyanothiophenol, which subsequently cyclizes.[14]

Caption: Reaction pathways of this compound with nucleophiles.

Biological Activity and Applications

This compound is a compound of significant interest in both industrial and pharmaceutical chemistry due to its broad utility.

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of atypical antipsychotics such as Ziprasidone and Lurasidone.[4][5][16] It is also used to create derivatives with potential spasmolytic, antimuscarinic, and muscle-relaxant properties.[8]

-

Agrochemical Intermediate: The compound is essential for producing fungicides, most notably Oryzaemate.[3] Its derivatives are also researched for pesticide development.[6]

-

Antimicrobial Agent: It possesses intrinsic antimicrobial and antifungal properties, making it effective as a biocide and preservative in various formulations.[1][6]

-

Material Science: It has been investigated for use as a corrosion inhibitor and as an additive to enhance the durability of polymers.[1][6]

The biological activity of isothiazolinones, the class to which this compound belongs, is generally attributed to their ability to interact with and inhibit cellular functions in microorganisms.[1] The mechanism is believed to involve the disruption of thiol-containing enzymes, which are critical for microbial respiration and energy generation.[17]

Safety and Toxicology

This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.[10][18][19]

| Hazard Information | Details | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [10] |

| Signal Word | Warning | [10] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H401/H411: Toxic to aquatic life (with long lasting effects). | [10][18] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][18][19] |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[19]

-

Avoid all direct contact with the substance.[18]

-

Store in a dry, cool, well-ventilated place with the container tightly closed.[19]

-

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[19]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 7716-66-7 [chemicalbook.com]

- 5. cphi-online.com [cphi-online.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1,2-Benzisothiazoles. Part I. Reaction of this compound with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Biological properties of 3-benzyl-1,2-benzisothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 7716-66-7 | FC19963 [biosynth.com]

- 10. This compound | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7716-66-7 | CAS DataBase [m.chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. 1,2-Benzisothiazoles. Part II. Reactions of this compound with carbanions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. 1,2-Benzisothiazoles. Part II. Reactions of this compound with carbanions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. download.basf.com [download.basf.com]

- 19. fishersci.com [fishersci.com]

Solubility Profile of 3-Chloro-1,2-benzisothiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-1,2-benzisothiazole, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its quantitative determination.

Qualitative Solubility Summary

This compound exhibits solubility in several common organic solvents while being sparingly soluble in water. This solubility profile is crucial for its application in organic synthesis, purification, and formulation development.

Data Presentation

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[1][2][3][4][5][6][7][8][9] |

| Dichloromethane | Soluble[1][2][3][4][5][6][7][8][9] |

| Ethyl Acetate | Soluble[1][2][3][4][5][6][7][8][9] |

| Water | Sparingly Soluble[1] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following section outlines a standard gravimetric method for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is a generalized procedure and may require optimization based on the specific solvent and desired temperature.[10][11][12][13][14]

Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear filtrate into a pre-weighed, clean, and dry evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the evaporation dish containing the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization

Caption: Experimental workflow for determining solubility via the gravimetric method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 7716-66-7 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chembk.com [chembk.com]

- 6. This compound | 7716-66-7 [amp.chemicalbook.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. This compound, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

Spectroscopic Properties of 3-Substituted-1,2-Thiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic properties of 3-substituted-1,2-thiazoles, focusing on derivatives bearing amino, hydroxyl, chloro, and bromo functionalities. The 1,2-thiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Understanding the spectroscopic characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and the advancement of structure-activity relationship (SAR) studies.[1] This document summarizes available spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry), offers detailed experimental protocols, and presents visual workflows to aid in research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-amino-, 3-hydroxy-, 3-chloro-, and 3-bromo-1,2-thiazole and their close derivatives. It is important to note that a complete set of directly comparable data for the parent 3-substituted-1,2-thiazoles is not consistently available in the literature. Therefore, data for structurally similar derivatives are included and specified where applicable.[1]

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

| Substituent at C3 | H4 | H5 | Other Protons | Reference Compound |

| -NH₂ | ~7.5 | ~6.8 | ~5.5 (br s, NH₂) | 2-Amino-4-methylthiazole |

| -OH | - | - | - | Data for the parent 3-hydroxy-1,2-thiazole is scarce; it often exists in tautomeric forms.[1] |

| -Cl | ~7.8 | ~7.4 | - | Data for related 3-chloro-1,2,5-thiadiazole (B1282117) shows a proton signal around 8.5 ppm.[1][2][3] |

| -Br | ~8.1 | ~7.3 | - | 3-Bromo-1,2-thiazole |

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

| Substituent at C3 | C3 | C4 | C5 | Reference Compound |

| -NH₂ | ~168 | ~140 | ~108 | 2-Amino-4-methylthiazole |

| -OH | - | - | - | Data not readily available.[1] |

| -Cl | ~145 | ~125 | ~120 | 3-Chloro-4-(4-nitrophenyl)-1,2,5-thiadiazole[4] |

| -Br | ~130 | ~128 | ~123 | 3-bromo-4-(2-phenylethynyl)-1,2-thiazole[5] |

Table 3: IR Spectroscopic Data (cm⁻¹)

| Substituent at C3 | Key Absorptions (Functional Group) | Key Absorptions (Thiazole Ring) | Reference Compound |

| -NH₂ | ~3400-3200 (N-H str), ~1640 (N-H bend) | ~1600 (C=N str), ~1550, 1450 (Ring skel.), ~700 (C-S str) | 2-Aminothiazole derivatives |

| -OH | ~3400 (O-H str), ~1650 (C=O str, keto tautomer)[1] | ~1610 (C=N str), ~1540, 1460 (Ring skel.), ~710 (C-S str) | 4-Hydroxy-1,3-thiazoles[6] |

| -Cl | - | ~1605 (C=N str), ~1530, 1440 (Ring skel.), ~800 (C-Cl str), ~720 (C-S str) | 3-chloro-4-fluoro-1,2,5-thiadiazole[7] |

| -Br | - | ~1595 (C=N str), ~1520, 1430 (Ring skel.), ~680 (C-S str), ~650 (C-Br str) | General expectations for bromo-aromatics |

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

| Substituent at C3 | λmax (Solvent) | Electronic Transition | Reference Compound |

| -NH₂ | ~260 (Water) | π → π | 2-Aminothiazole |

| -OH | ~250-270 (Ethanol) | π → π | Azo-thiazole derivatives with hydroxyl groups[8] |

| -Cl | ~240-260 (Various) | π → π | General thiazole (B1198619) derivatives |

| -Br | ~245-265 (Various) | π → π | General thiazole derivatives |

Table 5: Mass Spectrometry Data (m/z)

| Substituent at C3 | Molecular Ion [M]⁺ | Key Fragmentation Pathways | Reference Compound |

| -NH₂ | 100 | Loss of HCN, CS, NH₂CN | 2-Aminothiazole |

| -OH | 101 | Likely tautomerizes; fragmentation may involve loss of CO, HCN | General hydroxy-heterocycles |

| -Cl | 119/121 | Loss of Cl, HCN, CS | 3-Chloro-1,2,5-thiadiazole |

| -Br | 163/165 | Loss of Br, HCN, CS | 3-Bromo-1,2-thiazole[9] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of 3-substituted-1,2-thiazoles are provided below.

Synthesis Protocols

-

Synthesis of 3-Amino-1,2-thiazole Derivatives: A common route involves the reaction of an α-haloketone or α-haloaldehyde with a thiourea (B124793) derivative.[1]

-

General Procedure: To a solution of the α-halocarbonyl compound in a suitable solvent (e.g., ethanol), an equimolar amount of thiourea is added. The mixture is then heated to reflux for several hours. After cooling, the product is typically isolated by precipitation or extraction.[1]

-

-

Synthesis of 3-Hydroxy-1,2-thiazole Derivatives: These can be prepared through various methods, including the cyclization of β-ketonitriles with sulfur and ammonia.

-

General Procedure: A mixture of a β-ketonitrile, elemental sulfur, and a suitable base (e.g., triethylamine) in a solvent like ethanol (B145695) is heated. Ammonia gas is then passed through the reaction mixture. The product is isolated after an appropriate work-up procedure.

-

-

Synthesis of 3-Chloro-1,2-thiazole Derivatives: A representative synthesis involves the reaction of 1,2-benzisothiazolin-3-one with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.[1]

-

General Procedure: 1,2-benzisothiazolin-3-one and an organic amine catalyst are dissolved in an inert solvent. Bis(trichloromethyl) carbonate is added portion-wise, and the reaction is stirred at room temperature until completion. The product is then isolated and purified.

-

-

Synthesis of 3-Bromo-1,2-thiazole Derivatives: This can be achieved through diazotization of an aminothiazole followed by a Sandmeyer-type reaction.[1]

-

General Procedure: 2-Aminothiazole is treated with sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures to form the diazonium salt. This intermediate is then reacted with a solution of copper(I) bromide to yield the corresponding bromothiazole.[1]

-

Spectroscopic Analysis Protocols

-

Protocol for NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve 5-10 mg of the 3-substituted-1,2-thiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a Bruker Avance 400 MHz instrument.

-

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire the spectrum with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum with a spectral width of about 220 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Protocol for IR Spectroscopy:

-

Sample Preparation (KBr Pellet Method for Solids):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Neat Liquid Film):

-

Place a small drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to form a thin film.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean salt plates).

-

Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups and the thiazole ring vibrations.

-

-

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol (B129727), or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched quartz cuvette with the sample solution.

-

Record the absorbance spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known.

-

-

Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

For EI, a 70 eV electron beam is typically used.

-

Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of 3-substituted-1,2-thiazoles.

Caption: General workflow for the synthesis and spectroscopic characterization of 3-substituted-1,2-thiazoles.

Caption: Logical relationship of a 3-substituted-1,2-thiazole derivative interacting with a biological target.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-1,2,5-thiadiazole | C2HClN2S | CID 13012440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Bromo-1,2-thiazole | C3H2BrNS | CID 15323364 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antimicrobial and Antifungal Properties of 3-Chloro-1,2-benzisothiazole

Disclaimer: This document provides a comprehensive overview of the anticipated antimicrobial and antifungal properties of 3-Chloro-1,2-benzisothiazole based on available data for the broader class of isothiazolones and benzisothiazoles. Extensive searches of publicly available scientific literature did not yield specific quantitative antimicrobial or antifungal data (e.g., Minimum Inhibitory Concentration - MIC) for this compound itself. The information presented herein should be considered as a guide for research and development, highlighting the expected characteristics and methodologies for evaluating this specific compound.

Executive Summary

Introduction to this compound

This compound is a derivative of benzisothiazole, a bicyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. The presence of the chloro- group at the 3-position is anticipated to influence its electrophilicity and, consequently, its reactivity and biological activity. Isothiazolone (B3347624) compounds are widely used as preservatives and antimicrobial agents in various industrial and pharmaceutical applications.[3] this compound and its dioxide derivative also serve as key intermediates in the synthesis of agrochemicals, such as the fungicide Oryzaemate.[4]

Anticipated Antimicrobial and Antifungal Spectrum

While quantitative data for this compound is absent from the reviewed literature, the antimicrobial activity of various benzothiazole (B30560) derivatives has been documented. These derivatives have shown efficacy against a range of microorganisms. It is important to note that the specific activity of this compound may differ.

Antibacterial Activity of Benzothiazole Derivatives

Numerous studies have demonstrated the antibacterial potential of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of benzothiazole derivatives against common bacterial strains. This data is presented to give an indication of the potential efficacy of compounds within this class.

| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |

| Benzothiazolylthiazolidin-4-one Derivatives | S. aureus | 120 - 750 | [5] |

| Benzothiazolylthiazolidin-4-one Derivatives | L. monocytogenes | 120 - 750 | [5] |

| Benzothiazolylthiazolidin-4-one Derivatives | E. coli | 120 - 500 | [5] |

| Benzothiazolylthiazolidin-4-one Derivatives | P. aeruginosa (resistant strain) | 60 - 750 | [5] |

| Dichloropyrazole-based Benzothiazole Analogues | Gram-positive strains | 0.0156 - 0.25 | [6] |

| Dichloropyrazole-based Benzothiazole Analogues | Gram-negative strains | 1 - 4 | [6] |

| Aminobenzothiazole Schiff Base Analogues | E. coli | 15.62 | [6] |

| Aminobenzothiazole Schiff Base Analogues | P. aeruginosa | 15.62 | [6] |

Antifungal Activity of Benzisothiazolin-3-one Derivatives

Derivatives of 1,2-benzisothiazolin-3-one have demonstrated notable antifungal activity against various fungal species. The efficacy is often dependent on the specific substitutions on the benzisothiazole core.

| Compound Class | Fungal Strain | Activity Noted | Reference |

| N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives of 1,2-benzisothiazolin-3-one | Various fungi | Selective activity observed | [7] |

| N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one | Yeasts and moulds | Considerable susceptibility | [8] |

Proposed Mechanism of Action

The antimicrobial and antifungal activity of isothiazolones, including likely that of this compound, is attributed to their ability to react with intracellular thiols.[2] The proposed mechanism involves a two-step process that ultimately leads to cell death.

-

Rapid Inhibition of Metabolism: Isothiazolones quickly penetrate the microbial cell wall and inhibit key metabolic pathways. This is achieved through the electrophilic nature of the sulfur atom in the isothiazolone ring, which readily reacts with nucleophilic thiol groups found in essential enzymes and proteins, such as those involved in cellular respiration.[2] This interaction leads to the formation of disulfide bonds, inactivating the enzymes.[9]

-

Irreversible Cellular Damage: The initial inhibition of metabolic activity is followed by irreversible damage to the cell, culminating in a loss of viability. This can include disruption of protein synthesis, ATP production, and other critical cellular functions.[2]

The diagram below illustrates the proposed mechanism of action, highlighting the interaction with thiol-containing enzymes.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

To determine the specific antimicrobial and antifungal activity of this compound, standardized susceptibility testing methods should be employed. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial cultures (standardized to 0.5 McFarland)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum) and a negative control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Perform MIC Test: Follow the MIC determination protocol as described above.

-

Subculturing: After the incubation period for the MIC assay, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

-

Reading Results: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows on the agar plate).

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

Caption: General workflow for MIC and MBC/MFC determination.

Conclusion and Future Directions

This compound holds promise as an antimicrobial and antifungal agent due to its structural similarity to other bioactive isothiazolones. The proposed mechanism of action, involving the inhibition of essential thiol-containing enzymes, is a well-established target for antimicrobial development. However, a significant knowledge gap exists regarding the specific quantitative efficacy of this compound.

Future research should focus on:

-

Quantitative Antimicrobial and Antifungal Screening: Determining the MIC and MBC/MFC of this compound against a broad panel of clinically and industrially relevant bacteria and fungi.

-

Mechanism of Action Studies: Confirming the proposed mechanism of action through enzymatic assays and identifying the specific molecular targets within microbial cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its antimicrobial potency and spectrum.

-

Toxicology and Safety Assessment: Evaluating the cytotoxicity and safety profile of the compound to determine its suitability for various applications.

This technical guide serves as a starting point for researchers and developers interested in the antimicrobial and antifungal potential of this compound, providing a framework for future investigation and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal and Photostability of the Benzisothiazole Ring

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the thermal and photostability of the benzisothiazole ring, a crucial heterocyclic motif in numerous pharmaceutical agents. It synthesizes data from forced degradation studies, outlines detailed experimental protocols, and visualizes degradation pathways to support drug development and stability testing.

Introduction to the Benzisothiazole Moiety

The benzisothiazole ring system, a fusion of a benzene (B151609) and an isothiazole (B42339) ring, is a prominent scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, leading to their use as antipsychotics (e.g., Lurasidone, Ziprasidone), antimicrobial agents, and even artificial sweeteners like saccharin.[1] The stability of this heterocyclic core under various environmental conditions—such as heat and light—is a critical parameter that dictates the shelf-life, safety, and efficacy of the final drug product. Understanding the degradation pathways and the intrinsic stability of the benzisothiazole ring is paramount for developing robust formulations and stability-indicating analytical methods.

Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for elucidating these degradation pathways and ensuring the specificity of analytical methods. This guide details the outcomes of such studies on key benzisothiazole-containing pharmaceuticals.

Thermal Stability of the Benzisothiazole Ring

The benzisothiazole core is generally stable, but the overall thermal stability of its derivatives is highly dependent on the nature and position of substituents. Forced degradation studies at elevated temperatures are crucial for identifying potential thermally induced degradation products.

Quantitative Data from Thermal Degradation Studies

The following table summarizes the results from forced thermal degradation studies conducted on pharmaceutical compounds containing the benzisothiazole ring.

| Compound | Stress Condition | Duration | % Degradation / % Recovery | Reference |

| Lurasidone HCl | 80 °C (Dry Heat) | 6 hours | Not specified, but degradation observed | [2] |

| Lurasidone HCl | 80 °C | Not specified | Stable | [3] |

| Ziprasidone (B1663615) HCl | 80 °C | 10 days | Stable | |

| Ziprasidone HCl | Not specified | Not specified | Mild degradation observed | [4] |

| N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (NCBSA) | Heating in air | - | Starts decomposing at 195 °C | [5] |

| 2,2'-dibenzothiazole disulphide (BTD) | Heating in air | - | Stable up to ~220 °C | [5] |

| 2-mercaptobenzothiazole (MBT) | Heating in air | - | Stable up to ~220 °C | [5] |

Experimental Protocol for Thermal Degradation

A generalized protocol for conducting thermal (dry heat) forced degradation studies is outlined below, based on methodologies applied to benzisothiazole derivatives.[2]

Objective: To assess the stability of the drug substance or product when exposed to high temperatures.

Methodology:

-

Sample Preparation: Accurately weigh the drug substance and spread it as a thin layer in a suitable container (e.g., Petri dish). For drug products, use a representative sample (e.g., powdered tablets).

-

Exposure: Place the sample in a thermostatically controlled oven set to a specific temperature (e.g., 80 °C). The duration of exposure can vary (e.g., 6 hours to 10 days) depending on the stability of the substance.[2]

-

Sample Processing: After the specified duration, remove the sample from the oven and allow it to cool to room temperature.

-

Analysis: Dissolve the sample in a suitable diluent, ensuring complete dissolution (sonication may be required). Filter the solution to remove any insoluble matter.

-

Quantification: Analyze the filtrate using a validated stability-indicating HPLC or UPLC method to determine the remaining parent compound and quantify any degradation products formed.

Thermal Degradation Pathways

While many benzisothiazole derivatives show good thermal stability, degradation, when it occurs, often involves the cleavage of substituents rather than the core ring itself. For instance, the thermal decomposition of N-cyclohexyl-2-benzothiazole sulfenamide (NCBSA) begins with the loss of the cyclohexylamine (B46788) group.[5] For more complex molecules like ziprasidone, mild degradation is observed, but specific pathways for dry heat are not as extensively detailed as for other stress conditions.[4]

Photostability of the Benzisothiazole Ring

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in drug molecules, leading to loss of potency and the formation of potentially toxic photoproducts. The photostability of benzisothiazole derivatives is a critical consideration.

Quantitative Data from Photostability Studies

The following table summarizes key quantitative findings from photostability studies on benzisothiazole-containing compounds.

| Compound | Light Source / Condition | Duration | Key Finding(s) | Reference |

| Ziprasidone | UVC (254 nm) | 30 min | Almost complete degradation. Rate constant k = 6.8348 h⁻¹ | [6][7][8] |

| Ziprasidone | UVA (365 nm) | 72 hours | Significant degradation. Rate constant k = 0.00383 h⁻¹ | [6][7][8] |

| Lurasidone HCl | UV Chamber | 12 hours | Degradation observed | [9] |

| Lurasidone HCl | Photostability Chamber (200 W h/m²) | 6 hours | Degradation observed | [2] |

| Lurasidone | ICH conditions | Not specified | Found to be photostable | [3] |

| Benzisothiazolinone (BIT) | Not specified | Not specified | Quantum Yield (pH 4-6) = 13.5 mmol·ein⁻¹ | [10] |

| Benzisothiazolinone (BIT) | Not specified | Not specified | Quantum Yield (pH 8) = 55.8 mmol·ein⁻¹ | [10] |

| Benzothiazole (B30560) (BTH) | UV light (500 W Hg lamp) | 60 min | 8.8% degradation (direct photolysis) | [11][12] |

| Benzothiazole (BTH) | UV light + α-Fe₂O₃/Oxalate | 60 min | 88.1% degradation (heterogeneous photo-Fenton) | [11][12] |

Experimental Protocol for Photostability Testing

Photostability testing should be conducted according to ICH Q1B guidelines. A typical protocol involves exposing the drug substance or product to a controlled light source.[13]

Objective: To evaluate the intrinsic photostability of a drug substance or product and identify any necessary protective measures (e.g., light-resistant packaging).

Methodology:

-

Sample Preparation:

-

Drug Substance: Spread a thin layer of the solid material in a chemically inert, transparent container. Alternatively, prepare a solution in a suitable solvent.

-

Drug Product: Expose the product directly (e.g., tablets on a dish). If necessary, test the product within its primary and secondary packaging.